molecular formula C21H16ClN7O2S B2639102 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-69-1

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2639102
CAS RN: 951897-69-1
M. Wt: 465.92
InChI Key: HPZFXSRTMPSZRE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a thiadiazole ring, and a triazole ring. These rings are common in many biologically active compounds and are often used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through cycloaddition reactions . For example, isoxazoles can be synthesized through 1,3-dipolar cycloaddition of nitrile oxides and alkynes .


Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings, which likely contribute to its chemical properties. The presence of nitrogen and oxygen in these rings can allow for hydrogen bonding, which can affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings and polar functional groups could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds featuring triazole, thiadiazole, and isoxazole rings are frequently investigated for their synthesis methods, including microwave-promoted synthesis which offers a quicker, more efficient route for creating these heterocycles. Such methods enable the exploration of chemical properties and the development of novel compounds with potentially useful biological activities (Özil et al., 2015).

Biological Activities

Heterocyclic compounds that incorporate triazole, thiadiazole, and isoxazole rings are extensively studied for their biological activities. This includes antimicrobial, anti-lipase, and antiurease effects, suggesting potential applications in developing new pharmaceuticals (Ceylan et al., 2014). Their structure-activity relationships (SAR) can guide the design of molecules with targeted biological effects.

Antimicrobial Applications

Compounds with 1,2,4-triazole, 1,3,4-thiadiazole, and isoxazole motifs often exhibit significant antimicrobial properties, making them candidates for new antimicrobial agent development. Research focuses on synthesizing novel compounds and testing their efficacy against various bacterial and fungal strains, aiming to address the growing issue of antimicrobial resistance (Zhang et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have antimicrobial and antioxidant activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O2S/c1-3-17-24-26-21(32-17)23-20(30)18-11(2)29(28-25-18)14-8-9-16-15(10-14)19(31-27-16)12-4-6-13(22)7-5-12/h4-10H,3H2,1-2H3,(H,23,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZFXSRTMPSZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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